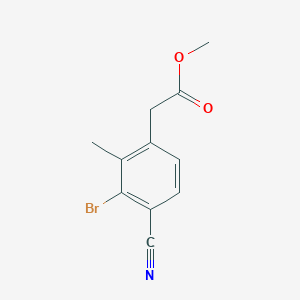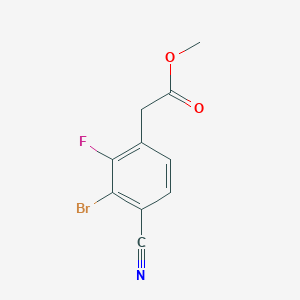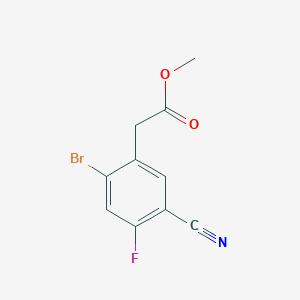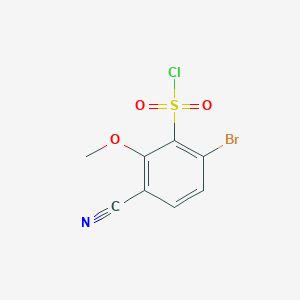
4-(1-Bromo-2-methylpropan-2-yl)oxane
Übersicht
Beschreibung
4-(1-Bromo-2-methylpropan-2-yl)oxane, also known as 1-bromo-2-methylpropane, is a hydrocarbon compound commonly used in organic synthesis. It is a colorless, volatile liquid with an intense, unpleasant odor. It is used in a variety of applications, including as a solvent, an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as benzyl bromide and 2-bromo-2-methylpropane. It is also used as a solvent for organic reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it is used in the synthesis of polymers, in the production of dyes and pigments, and in the synthesis of explosives.
Wirkmechanismus
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is a volatile liquid with an intense, unpleasant odor. It is believed to act as an irritant to the skin, eyes, and mucous membranes, and can cause respiratory irritation. In addition, it is believed to act as a central nervous system depressant, and has been shown to cause drowsiness, dizziness, and nausea.
Biochemical and Physiological Effects
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to cause an increase in the levels of certain hormones, such as cortisol and epinephrine. It has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a volatile liquid, making it easy to evaporate and remove from a reaction mixture. However, it is highly flammable and must be handled with caution. In addition, it has an intense, unpleasant odor, and can cause irritation to the skin, eyes, and mucous membranes.
Zukünftige Richtungen
There are several possible future directions for research involving 4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane. One possibility is to explore its potential use in the synthesis of other compounds, such as pharmaceuticals or polymers. Additionally, further research could be conducted to evaluate its potential effects on biochemical and physiological processes. Finally, further research could be conducted to evaluate its potential toxicity and to develop methods to reduce or eliminate its toxic effects.
Eigenschaften
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUATFZACDIQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



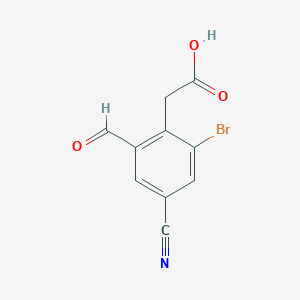
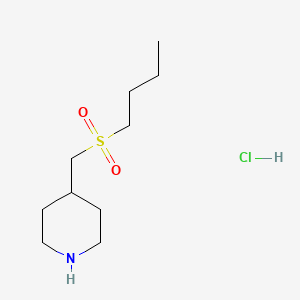
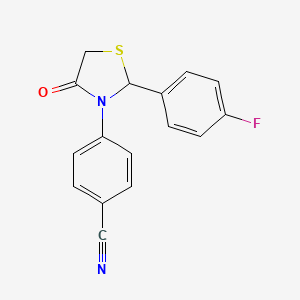
![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)



